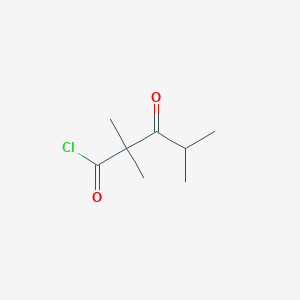![molecular formula C13H11NO5 B088429 Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 14205-65-3](/img/structure/B88429.png)
Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate and related compounds involves visible-light-induced radical bromination. A study by Yang Li (2015) reported a significant improvement in the yield of a related compound, ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, using N-bromosuccinimide with a tungsten bulb initiator, achieving a yield improvement of 46% over previous methods. Additionally, the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers via Williamson reaction as an application of the brominated product was demonstrated, highlighting the compound's utility in further synthetic pathways (Li, 2015).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
Research has shown that Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate and its derivatives are significant in the field of chemical synthesis. A study conducted by Yang Li (2015) demonstrated an effective visible-light-induced radical bromination of this compound using N-bromosuccinimide and a tungsten bulb as an initiator. This process led to the creation of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate in a significantly improved yield compared to previous methods. Furthermore, this study facilitated the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers via the Williamson reaction, highlighting the compound’s utility in synthesizing complex molecular structures (Li, 2015). Similar findings were reported by Li Yan (2014), emphasizing the compound's role in the efficient generation of brominated derivatives (Yan, 2014).
Optical and Photodiode Applications
This compound has also been explored for its potential applications in photodiode technology. Nadia Ali Ahmed Elkanzi et al. (2020) synthesized a novel derivative, ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate (3ABPQC), and prepared thin films using thermal evaporation techniques. These films displayed remarkable optical properties, such as two available band gaps, making them suitable for designing and manufacturing organic photodiodes based on ABPQC nanostructured films (Elkanzi et al., 2020).
Anticancer and Biological Applications
The anticancer potential of derivatives of this compound has been a subject of research as well. M. K. Regal et al. (2020) explored the cytotoxic activities of certain derivatives against various cancer cell lines, indicating its potential in cancer therapy. The study involved the modification of the compound to enhance its cytotoxic activity, suggesting the compound’s significance in the development of new anticancer agents (Regal, Shabana, & El‐Metwally, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a quinoline compound . Its primary targets are DNA gyrases , including DNA topoisomerases . These enzymes are essential for DNA replication, transcription, and repair, making them crucial targets for antibacterial agents .
Mode of Action
This compound acts as an inhibitor of its target enzymes . By binding to DNA gyrases and topoisomerases, it prevents these enzymes from performing their normal function in DNA replication and transcription . This disruption leads to the inhibition of bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication and transcription pathway . By inhibiting DNA gyrases and topoisomerases, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication and transcription . This disruption can lead to downstream effects such as halted cell division and ultimately cell death .
Pharmacokinetics
Like other quinoline compounds, it is expected to have good oral bioavailability and to be metabolized in the liver .
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication and transcription, the compound prevents bacteria from dividing and growing . This makes it a potential candidate for the development of new antibacterial agents .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature can impact the compound’s stability .
Propiedades
IUPAC Name |
ethyl 8-oxo-5H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-17-13(16)8-5-14-9-4-11-10(18-6-19-11)3-7(9)12(8)15/h3-5H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKWWMFVWHSLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC3=C(C=C2C1=O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065728 | |
| Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14205-65-3 | |
| Record name | Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14205-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-hydroxy-(1,3)dioxolo(4,5-g)quinoline-7-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolo[4,5-g]quinoline-7-carboxylic acid, 8-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 8-HYDROXY-(1,3)DIOXOLO(4,5-G)QUINOLINE-7-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5RH9884PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















